N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-bromobenzamide
Overview
Description
“N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-bromobenzamide” is a complex organic compound. It is a derivative of benzoxazole, which is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . Benzoxazole is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Synthesis Analysis
Benzoxazole derivatives have been synthesized using various methods. A new series of benzoxazole analogues was synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity . There has been a large upsurge in the synthesis of benzoxazole via different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis
The molecular formula of “N-[4-(1,3-benzoxazol-2-yl)phenyl]nicotinamide” is C19H13N3O2 . The average mass is 315.325 Da and the monoisotopic mass is 315.100769 Da .Chemical Reactions Analysis
Benzoxazole derivatives have been involved in various chemical reactions. For instance, the reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole . The combination of sulfur and DABCO efficiently promotes a reductive coupling/annulation of o-nitrophenols or o-nitroanilines with benzaldehydes .Mechanism of Action
While the specific mechanism of action for “N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-bromobenzamide” is not mentioned in the search results, benzoxazole derivatives have been known to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, antioxidant, anti-inflammatory effects, and so on .
Future Directions
Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, the future directions for “N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-bromobenzamide” could involve further exploration of its potential biological activities and applications in drug discovery.
Properties
IUPAC Name |
N-[[4-(1,3-benzoxazol-2-yl)phenyl]methyl]-2-bromobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O2/c22-17-6-2-1-5-16(17)20(25)23-13-14-9-11-15(12-10-14)21-24-18-7-3-4-8-19(18)26-21/h1-12H,13H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMMJXAJMWHDMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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